molecular formula C6H7BrN2O2 B582322 Ethyl 3-bromo-1H-pyrazole-4-carboxylate CAS No. 1353100-91-0

Ethyl 3-bromo-1H-pyrazole-4-carboxylate

Cat. No.: B582322
CAS No.: 1353100-91-0
M. Wt: 219.038
InChI Key: HMONTLMXUZERMC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position and an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with β-ketoesters or diketones, followed by bromination. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms a pyrazole intermediate, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed:

    Substitution: Formation of 3-substituted pyrazole derivatives.

    Reduction: Formation of ethyl 3-bromo-1H-pyrazole-4-methanol.

    Oxidation: Formation of pyrazole N-oxides.

Properties

IUPAC Name

ethyl 5-bromo-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMONTLMXUZERMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719102
Record name Ethyl 5-bromo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353100-91-0
Record name Ethyl 5-bromo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-1H-pyrazole-4-carboxylate
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